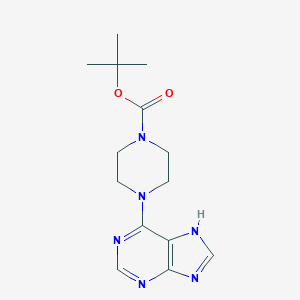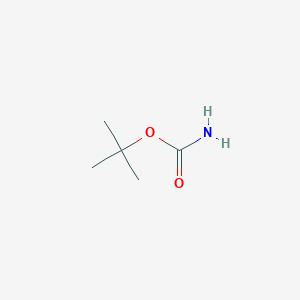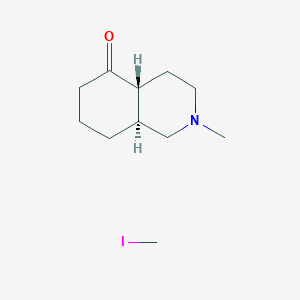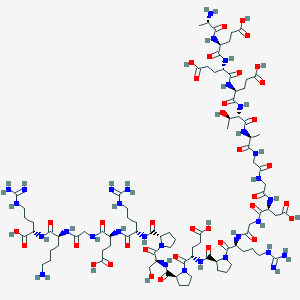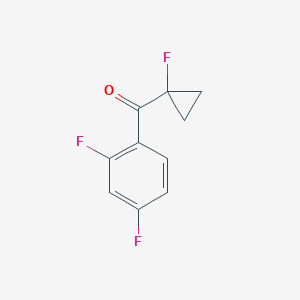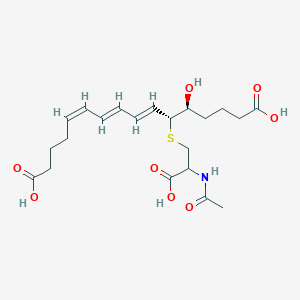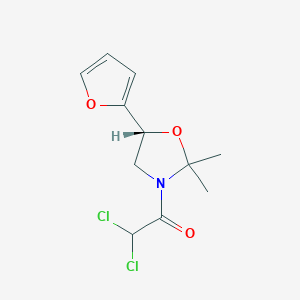
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is a chemical compound that belongs to the family of oxazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
Herbicide Safening in Maize
Oxazolidine compounds, such as 3-dichloroacetyl-2,2-dimethyl-1,3-oxazolidine, have been studied for their ability to protect maize from herbicide injury. These compounds increase endogenous glutathione content and glutathione-S-transferase activity in maize, thereby reducing phytotoxicity from herbicides like chlorimuron-ethyl (Zhao et al., 2015).
Synthesis and Characterization
Thermodynamic Studies
The standard molar enthalpies of combustion and vaporization for oxazolidine derivatives have been examined to understand their thermodynamic properties. Such studies provide insights into the formation and stability of these compounds (R. Gudiño et al., 1998).
Radioactive Labeling for Metabolic Studies
Oxazolidine compounds have been synthesized with radioactive labeling to study their metabolism and mode of action in biological systems. This approach is crucial for understanding how these compounds interact at the molecular level (B. Latli & J. Casida, 1995).
Biological Activities
Several studies have been conducted to investigate the biological activities of oxazolidine derivatives, particularly their role as herbicide safeners. These safeners have shown to protect crops like maize from herbicidal damage, thus highlighting their potential in agricultural applications (Futter Le, 2015).
Microwave-Assisted Synthesis
Recent research has focused on the microwave-assisted synthesis of N-dichloroacetyl-4,5-dimethyl-1,3-oxazolidines, exploring more efficient and rapid production methods. These studies are significant for large-scale production and application of these compounds (Ying Fu et al., 2012).
Propiedades
Número CAS |
121776-57-6 |
|---|---|
Nombre del producto |
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- |
Fórmula molecular |
C11H13Cl2NO3 |
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[(5R)-5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
MCNOFYBITGAAGM-MRVPVSSYSA-N |
SMILES isomérico |
CC1(N(C[C@@H](O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
SMILES canónico |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
Otros números CAS |
121776-57-6 |
Descripción física |
WetSolid |
Sinónimos |
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




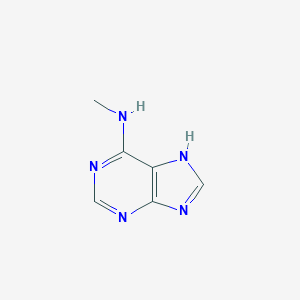
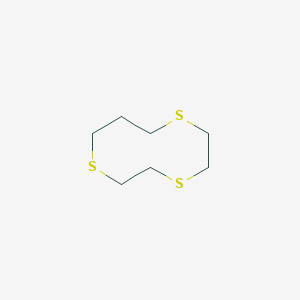
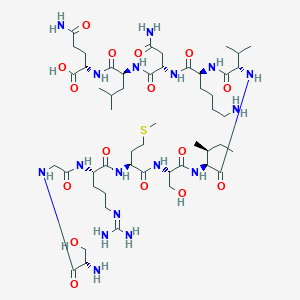
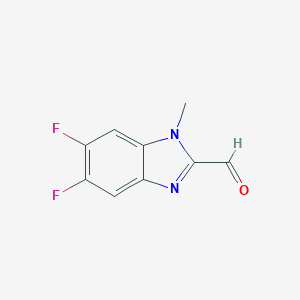

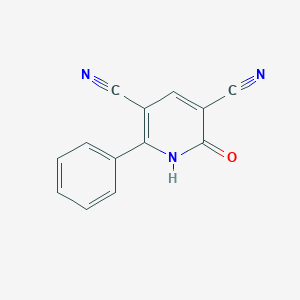
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
